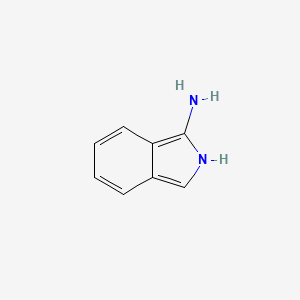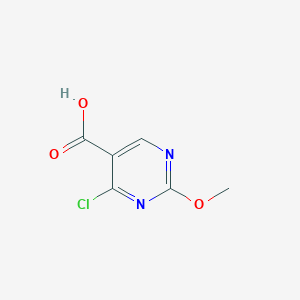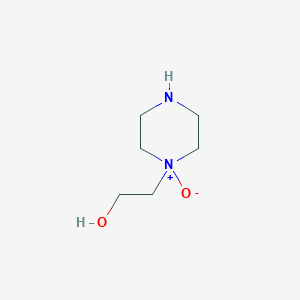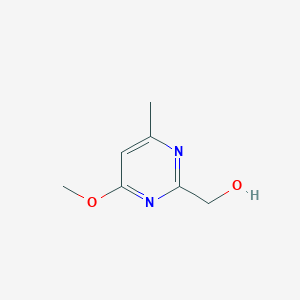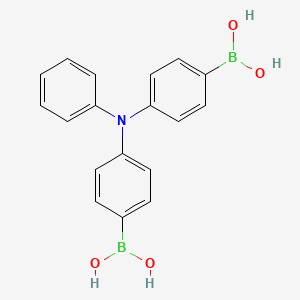
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C18H17B2NO4. This compound is known for its unique structure, which includes two boronic acid groups attached to a phenylazanediyl-bis(phenylene) backbone. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of 4,4’-dibromotriphenylamine with boronic acid derivatives under specific conditions. One common method includes dissolving 4,4’-dibromotriphenylamine in dehydrated tetrahydrofuran (THF) under an inert atmosphere (argon gas) and cooling the solution to -78°C. The reaction mixture is then treated with a boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The boronic acid groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
科学研究应用
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used to create boron-containing biomolecules for biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid involves its ability to form stable complexes with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate esters. This property is exploited in various chemical reactions and applications, such as in the formation of supramolecular assemblies and in catalysis .
相似化合物的比较
Similar Compounds
Benzene-1,4-diboronic acid: This compound has a similar boronic acid functionality but lacks the phenylazanediyl-bis(phenylene) backbone.
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid: Another similar compound with a different structural arrangement.
Uniqueness
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic acids. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C18H17B2NO4 |
|---|---|
分子量 |
333.0 g/mol |
IUPAC 名称 |
[4-(N-(4-boronophenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C18H17B2NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13,22-25H |
InChI 键 |
YEGBWVTYTGPMDR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

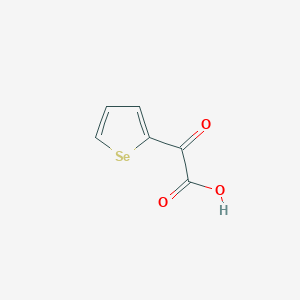
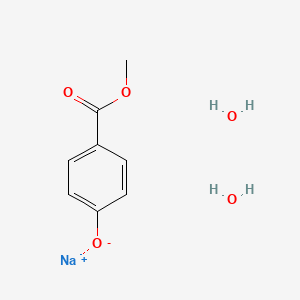

![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
